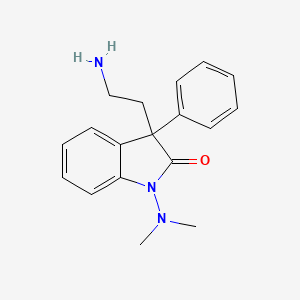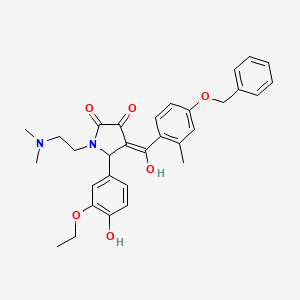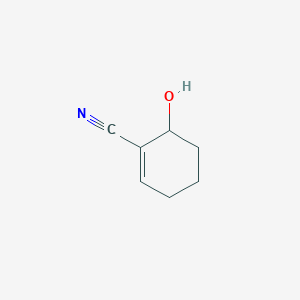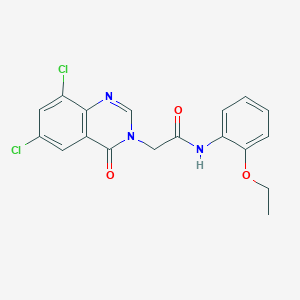
3-(2-Aminoethyl)-1-(dimethylamino)-3-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and aminoethyl and dimethylamino substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the aminoethyl and dimethylamino substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact mechanism of action depends on the specific context in which the compound is used and the nature of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethylamino)propyl-dimethoxymethylsilane: This compound has similar aminoethyl and dimethylamino groups but differs in its core structure and functional properties.
2-(dimethylamino)ethyl methacrylate: This compound shares the dimethylamino group but has a different backbone and is used primarily in polymer chemistry.
Uniqueness
3-(2-aminoethyl)-1-(dimethylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core and the specific arrangement of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
18176-31-3 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-(dimethylamino)-3-phenylindol-2-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)21-16-11-7-6-10-15(16)18(12-13-19,17(21)22)14-8-4-3-5-9-14/h3-11H,12-13,19H2,1-2H3 |
InChI Key |
OIKOKZYRYAPSJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=CC=CC=C2C(C1=O)(CCN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)
![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)
![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)


![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)


![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)
